(5E)-5-(2-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5E)-5-(2-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20106944
InChI: InChI=1S/C21H18ClN3O2S/c1-2-3-12-27-17-7-5-4-6-15(17)13-18-20(26)25-21(28-18)23-19(24-25)14-8-10-16(22)11-9-14/h4-11,13H,2-3,12H2,1H3/b18-13+
SMILES:
Molecular Formula: C21H18ClN3O2S
Molecular Weight: 411.9 g/mol

(5E)-5-(2-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC20106944

Molecular Formula: C21H18ClN3O2S

Molecular Weight: 411.9 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-(2-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C21H18ClN3O2S
Molecular Weight 411.9 g/mol
IUPAC Name (5E)-5-[(2-butoxyphenyl)methylidene]-2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C21H18ClN3O2S/c1-2-3-12-27-17-7-5-4-6-15(17)13-18-20(26)25-21(28-18)23-19(24-25)14-8-10-16(22)11-9-14/h4-11,13H,2-3,12H2,1H3/b18-13+
Standard InChI Key BWCNVBSALPWSNB-QGOAFFKASA-N
Isomeric SMILES CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2
Canonical SMILES CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Introduction

The compound (5E)-5-(2-butoxybenzylidene)-2-(4-chlorophenyl) thiazolo[3,2-b] triazol-6(5H)-one is a complex organic molecule featuring a thiazole ring fused with a triazole moiety. This unique structure is characterized by the presence of a butoxybenzylidene substituent and a 4-chlorophenyl group, which contribute to its chemical reactivity and potential biological activities. Despite the lack of specific information on this exact compound in the provided sources, similar compounds within the thiazolo-triazole class have shown promising antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of compounds within the thiazolo-triazole class typically involves multi-step organic synthesis techniques. Common methods include condensation reactions between appropriate precursors, such as thiazole derivatives and benzylidene compounds, in the presence of catalysts or under specific conditions like refluxing in solvents.

Potential Applications

Given the structural similarities with other thiazolo-triazole compounds, (5E)-5-(2-butoxybenzylidene)-2-(4-chlorophenyl) thiazolo[3,2-b] triazol-6(5H)-one may have applications in:

  • Pharmaceuticals: Potential use in developing drugs with antimicrobial or anticancer properties.

  • Biological Research: Useful in studying interactions with biological systems and understanding pharmacodynamics.

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